![molecular formula C12H14Cl2N2O B2920308 7-chloro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride CAS No. 2126161-19-9](/img/structure/B2920308.png)
7-chloro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-chloro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride” is a derivative of 2,3,4,5-tetrahydro-8-methoxy-1H-pyrido[4,3-b]indole . It is an organic compound that belongs to the class of indoles, which are aromatic heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of this compound is derived from the parent compound 2,3,4,5-tetrahydro-8-methoxy-1H-pyrido[4,3-b]indole . The parent compound has a molecular formula of C12H14N2O . The introduction of a chlorine atom would alter this structure, but the exact molecular structure is not provided in the available resources.Scientific Research Applications
Synthesis and Antitumor Activity
The synthesis of 7-chloro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride and related compounds has been extensively studied due to their potential antitumor properties. Nguyen et al. (1990) reported the synthesis and antitumor activity of a new class of antineoplastic agents derived from the Fischer indolization of hydrazones, leading to compounds with significant in vitro and in vivo antitumor activity against leukemic and solid tumor cells. This class of compounds showed promise as a new class of antineoplastic agents, highlighting the importance of the structural framework of this compound in cancer research (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).
Chemistry and Synthesis
The chemistry and synthetic routes of compounds related to this compound have been a subject of interest. Somei et al. (1998) developed a simple synthetic method for 5H-pyrido[4, 3-b]indole derivatives, which are structurally related to the compound . This method is based on 1-hydroxyindole chemistry and allows the preparation of various substituted derivatives, indicating the versatility of this chemical framework in synthetic chemistry (Somei, Yamada, & Yamamura, 1998).
Novel Syntheses and Applications
Innovative synthetic approaches and applications of compounds structurally related to this compound have been explored. For instance, Kern et al. (2013) reported the gold(I)-catalyzed rearrangement of N-aryl 2-alkynylazetidines to pyrrolo[1,2-a]indoles, demonstrating the potential of catalytic methods in the synthesis of complex indole derivatives. This work not only showcases the synthetic accessibility of such compounds but also their relevance in the development of bioactive molecules (Kern, Hoffmann, Blanc, Weibel, & Pale, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 7-chloro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride are cancer cells, specifically Hela, A549, HepG2, and MCF-7 cell lines . The compound has shown high anti-tumor activity, with the ability to inhibit the proliferation of these cell lines in a dose-dependent manner .
Mode of Action
The compound interacts with its targets by binding to the active site of c-Met, a protein that plays a crucial role in cancer cell survival, proliferation, and migration . Molecular docking studies have revealed the binding orientations of the compound in the active site of c-Met . The introduction of sulfonyl and alkyl or aralkyl groups, which are considered as the pharmacophores of some antitumor drugs, has been found to increase the antiproliferative activity of the compound .
Biochemical Pathways
It is known that the compound can act directly on dna or interfere with the synthesis of dnas to inhibit the proliferation and metastasis of tumor cells .
Pharmacokinetics
The compound’s potent antiproliferative activity suggests that it may have favorable adme properties that contribute to its bioavailability .
Result of Action
The compound’s action results in the inhibition of cancer cell proliferation and cytolytic activity . It has shown moderate to excellent antiproliferative activity with IC50 values between 0 and 100 μM against cancer cells . The compound was found to be more potent against A549 compared to the other three cell lines .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of electron-withdrawing groups can affect the process of hydrazone formation, a key step in the compound’s synthesis . Additionally, safety data suggests that the compound can react with water, alcohol-resistant foam, dry chemical, or carbon dioxide , indicating that its stability and efficacy may be influenced by its storage and handling conditions.
properties
IUPAC Name |
7-chloro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O.ClH/c1-16-12-4-7-8-6-14-3-2-10(8)15-11(7)5-9(12)13;/h4-5,14-15H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVXOSDNEJTRIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)CCNC3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.